Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of the 3-chlorophenyl group in this compound enhances its potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with ethyl pyrrolidine-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the 3-chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a precursor for other bioactive compounds.
Pyrrolidine-2,5-diones: Exhibits various biological activities and is used in drug discovery.
Prolinol: A chiral building block used in asymmetric synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H16ClNO2 |
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Molecular Weight |
253.72 g/mol |
IUPAC Name |
ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H16ClNO2/c1-2-17-13(16)12-8-15-7-11(12)9-4-3-5-10(14)6-9/h3-6,11-12,15H,2,7-8H2,1H3 |
InChI Key |
BXJKCHOLCZJGKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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